Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound belonging to the class of pyrazolo[4,3-c]pyridines This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from N-Boc-4-aminopyrazole-5-carbaldehydes, the reaction with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux can yield the desired pyrazolo[4,3-c]pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and triggering specific cellular pathways.
Comparison with Similar Compounds
Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can be compared with other pyrazolo[4,3-c]pyridine derivatives:
Methyl pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds have similar structures but differ in their ester groups and substitution patterns.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These derivatives exhibit different substitution patterns, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)11-6-14-5-10-8-16(15-12(10)11)7-9-3-4-9/h8-9,11,14H,2-7H2,1H3 |
InChI Key |
UNDRFIJUVGAUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC2=CN(N=C12)CC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.